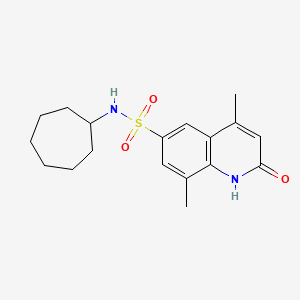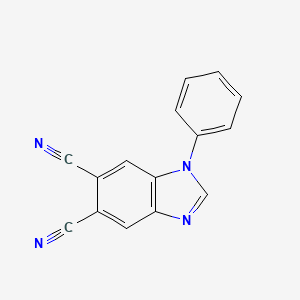![molecular formula C27H29NO5 B11475090 N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11475090.png)
N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound that features a dibenzofuran moiety and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dibenzofuran core through cyclization reactions, followed by functionalization to introduce the propan-2-yl and trimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions result in compounds with different substituents replacing the original groups.
Scientific Research Applications
N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Shares the dibenzofuran core but lacks the additional functional groups.
Trimethoxyphenyl derivatives: Compounds with similar trimethoxyphenyl groups but different core structures.
Uniqueness
N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide is unique due to its combination of the dibenzofuran core and trimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H29NO5 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(1-dibenzofuran-2-ylpropan-2-yl)-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C27H29NO5/c1-17(13-18-9-11-23-21(14-18)20-7-5-6-8-22(20)33-23)28-26(29)12-10-19-15-24(30-2)27(32-4)25(16-19)31-3/h5-9,11,14-17H,10,12-13H2,1-4H3,(H,28,29) |
InChI Key |
CWYCDSKXRNDTII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=O)CCC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B11475008.png)
![2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carbonitrile](/img/structure/B11475017.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11475021.png)

![7-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475047.png)
![2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11475057.png)
![13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B11475059.png)
![1-[(3-Bromopropyl)sulfonyl]octane](/img/structure/B11475062.png)
![methyl 4-(4-methylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475065.png)
![8-(3,5-dimethylphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11475067.png)
![5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475070.png)
![6-isobutyl-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11475073.png)
![4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11475077.png)

